

Introduction: The Analytical Imperative for a Versatile Chiral Building Block

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Compound of Interest

Compound Name: (2-Methyloxolan-2-yl)methanol

Cat. No.: B105809

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(2-Methyloxiran-2-yl)methanol is a bifunctional organic compound featuring a primary alcohol and a strained, trisubstituted epoxide ring.^[1] This unique architecture makes it a valuable intermediate for synthesizing complex molecules, including pharmaceuticals.^[1] Its molecular formula is C₄H₈O₂ with a molecular weight of 88.11 g/mol.^{[2][3]} For professionals in research and drug development, rigorous analytical characterization is not merely a procedural step but a foundational requirement. It ensures structural identity, quantifies purity by resolving potential process-related impurities (e.g., residual reactants from epoxidation), and, in the case of chiral synthesis, determines enantiomeric excess.

This guide provides a comparative analysis of the primary analytical techniques for the comprehensive characterization of (2-Methyloxiran-2-yl)methanol. As a Senior Application Scientist, my objective is to move beyond mere protocols and explain the causality behind methodological choices, enabling you to select and implement the most effective validation system for your specific needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone for unambiguous structure elucidation. It provides a detailed map of the hydrogen (¹H NMR) and carbon (¹³C NMR) framework of a molecule, confirming connectivity and stereochemistry. For a small molecule like (2-Methyloxiran-2-yl)methanol, NMR is the most powerful tool for identity confirmation.

Expert Rationale: Why NMR is Indispensable

- ^1H NMR provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their neighboring protons (multiplicity). This allows for the precise assignment of the methyl, epoxide, and hydroxymethyl protons.
- ^{13}C NMR complements this by identifying the number and type of carbon atoms, including the distinct signals for the methyl, epoxide methylene, quaternary epoxide, and hydroxymethyl carbons.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR data for (2-Methyloxiran-2-yl)methanol, which serve as a reference for experimental verification.^[1]

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH₃	~1.3	Singlet (s)	3H
Epoxide -CH ₂	~2.6, ~2.8	Doublet (d), $J \approx 5$ Hz	2H
-CH ₂ OH	~3.5	Doublet (d), $J \approx 6$ Hz	2H

| -OH | Variable | Broad Singlet (br s) | 1H |

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
-CH₃	~17
Epoxide -CH ₂	~51
Quaternary Epoxide C	~58

| -CH₂OH | ~65 |

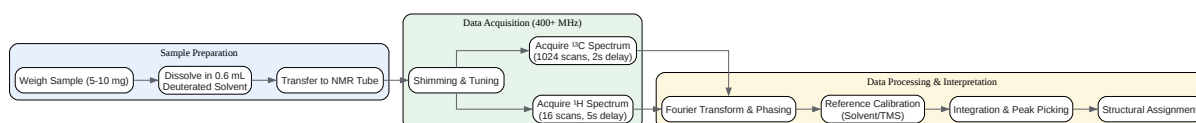
Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol is designed to be self-validating by ensuring proper sample preparation and instrument calibration.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the (2-Methyloxiran-2-yl)methanol sample.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6) in a clean, dry NMR tube. The choice of solvent is critical; CDCl_3 is standard, but DMSO-d_6 is preferable if proton exchange with the hydroxyl group needs to be observed more clearly.[\[4\]](#)
 - Add a small amount of an internal standard, such as Tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.
- Instrument Setup & Acquisition:
 - Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
 - Shim the instrument to achieve optimal magnetic field homogeneity.
 - For ^1H NMR: Acquire data with a sufficient number of scans (e.g., 16) and a relaxation delay (e.g., 5 seconds) to ensure accurate integration.[\[5\]](#)
 - For ^{13}C NMR: Acquire data using a proton-decoupled pulse program. A larger number of scans (e.g., 1024) and a 2-second relaxation delay are typically required due to the lower natural abundance of ^{13}C .[\[5\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to achieve pure absorption peaks.

- Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C) or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H spectrum and assign the signals based on the predicted data and known chemical shift ranges.[6]

Visualization: NMR Analysis Workflow



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Caption: Workflow for structural elucidation via NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Impurity Identification

GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. It combines the powerful separation capabilities of Gas Chromatography with the sensitive and specific detection of Mass Spectrometry, making it ideal for assessing the purity of (2-Methyloxiran-2-yl)methanol and identifying trace impurities from its synthesis.

Expert Rationale: Why GC-MS is the Right Choice

- **Separation Power:** The synthesis of (2-Methyloxiran-2-yl)methanol often involves the epoxidation of 2-methylallyl alcohol.[1] GC can effectively separate the final product from unreacted starting materials, solvents (like dichloromethane), and by-products.

- **Sensitivity & Identification:** The Mass Spectrometer bombards the separated components with electrons (Electron Ionization - EI), causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification, while the parent molecular ion confirms the molecular weight.^[7]

Predicted & Expected Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

m/z	Interpretation
88	[M] ⁺ (Molecular Ion)
87	[M-H] ⁺ (Loss of a hydrogen radical)
71	[M-OH] ⁺ (Loss of hydroxyl radical)
57	[M-CH ₂ OH] ⁺ (Loss of hydroxymethyl radical)
43	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺ (Common fragments)

Data is predicted based on typical fragmentation patterns for alcohols and epoxides.^[1]

Experimental Protocol: A Robust GC-MS Method

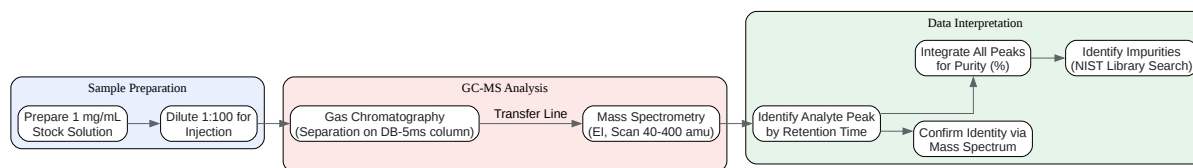
This protocol is designed to provide excellent separation and clear identification of the target analyte and potential impurities.

- **Sample Preparation:**
 - Prepare a stock solution of (2-Methyloxiran-2-yl)methanol at 1 mg/mL in a volatile solvent like methanol or ethyl acetate.
 - Create a dilute sample for injection by taking an aliquot of the stock and diluting it 1:100 in the same solvent. This prevents column overloading and detector saturation.
- **GC-MS System & Conditions:**
 - **GC Column:** Use a standard non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), which separates compounds primarily by boiling

point.^[8]

- Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.^[9]
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/min to 250°C.
 - Final hold: Hold at 250°C for 5 minutes. This program ensures the elution of both volatile impurities and the main analyte.^[8]^[10]
- Injector: Set to 250°C. Inject 1 µL in split mode (e.g., 50:1 split ratio) to handle the concentrated nature of the main peak.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Scan Range: 40-400 amu. This range covers the expected fragments and the molecular ion.
- Data Analysis:
 - Identify the peak corresponding to (2-Methyloxiran-2-yl)methanol by its retention time.
 - Confirm its identity by comparing the experimental mass spectrum with a reference library (e.g., NIST) and the predicted fragmentation pattern.
 - Integrate all peaks in the chromatogram to calculate the purity as a percentage area. Identify any impurity peaks by their mass spectra.

Visualization: GC-MS Purity Analysis Workflow



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Caption: Workflow for purity assessment via GC-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Verification

FT-IR spectroscopy is a fast, simple, and reliable technique for confirming the presence of key functional groups. For (2-Methyloxiran-2-yl)methanol, it provides direct evidence for the hydroxyl (-OH) and epoxide (C-O-C) moieties that define the molecule's chemical reactivity.

Expert Rationale: The Power of Vibrational Fingerprints

Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. FT-IR provides a spectrum that is a unique "fingerprint" of these vibrations. It is an excellent first-pass technique to verify that the synthesized material contains the expected functional groups and is not, for example, the unreacted starting alcohol.^{[11][12]}

Predicted Spectroscopic Data

Table 4: Predicted Infrared (IR) Spectroscopy Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Appearance
O-H Stretch (Alcohol)	3600-3200	Strong, Broad
C-H Stretch (Alkyl)	3000-2850	Medium-Strong
C-O Stretch (Epoxide, asymmetric)	~1250	Medium
C-O Stretch (Alcohol)	1150-1050	Strong
C-O Stretch (Epoxide, symmetric)	950-850	Medium

Data is predicted based on established group frequencies.^[1]

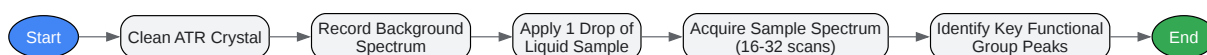
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the modern standard for liquid samples, requiring minimal sample preparation.

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
 - Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
- Sample Analysis:
 - Place a single drop of the neat (undiluted) (2-Methyloxiran-2-yl)methanol liquid directly onto the ATR crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Interpretation:

- The resulting spectrum should be displayed in terms of transmittance or absorbance vs. wavenumber (cm^{-1}).
- Identify the key absorption bands and compare them to the predicted values in Table 4. The most diagnostic peaks are the broad O-H stretch above 3200 cm^{-1} and the C-O stretches in the $1250\text{-}850\text{ cm}^{-1}$ fingerprint region.[13][14]

Visualization: FT-IR Analysis Workflow



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Caption: Workflow for functional group analysis via FT-IR.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity and Chiral Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation for a wide range of compounds. For (2-Methyloxiran-2-yl)methanol, it serves two critical, distinct purposes: achiral analysis for purity determination and chiral analysis for measuring enantiomeric excess (e.e.).

Expert Rationale: A Tale of Two Columns

- **Reversed-Phase (RP-HPLC):** This is the workhorse for purity analysis. Using a non-polar stationary phase (like C18) and a polar mobile phase (like methanol/water), it separates compounds based on their hydrophobicity. It is excellent for detecting non-volatile impurities or degradation products that are not amenable to GC.[15][16]
- **Chiral HPLC:** The synthesis of (2-Methyloxiran-2-yl)methanol can be stereoselective, but verifying the enantiomeric purity is essential.[17] This requires a Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification.[18][19]

Method Comparison and Starting Protocols

Table 5: Comparison of HPLC Methodologies

Parameter	Reversed-Phase HPLC (Purity)	Chiral HPLC (Enantiomeric Excess)
Objective	Quantify purity and detect non-volatile impurities.	Separate and quantify enantiomers.
Stationary Phase	C18 (Octadecylsilane)	Polysaccharide-based (e.g., Chiralpak AD)
Mobile Phase	Polar (e.g., Methanol/Water or Acetonitrile/Water)	Non-polar (e.g., Hexane/Isopropanol)
Typical Mode	Gradient or Isocratic	Isocratic

| Detector | Refractive Index (RI) or ELSD | UV (if derivatized) or RI |

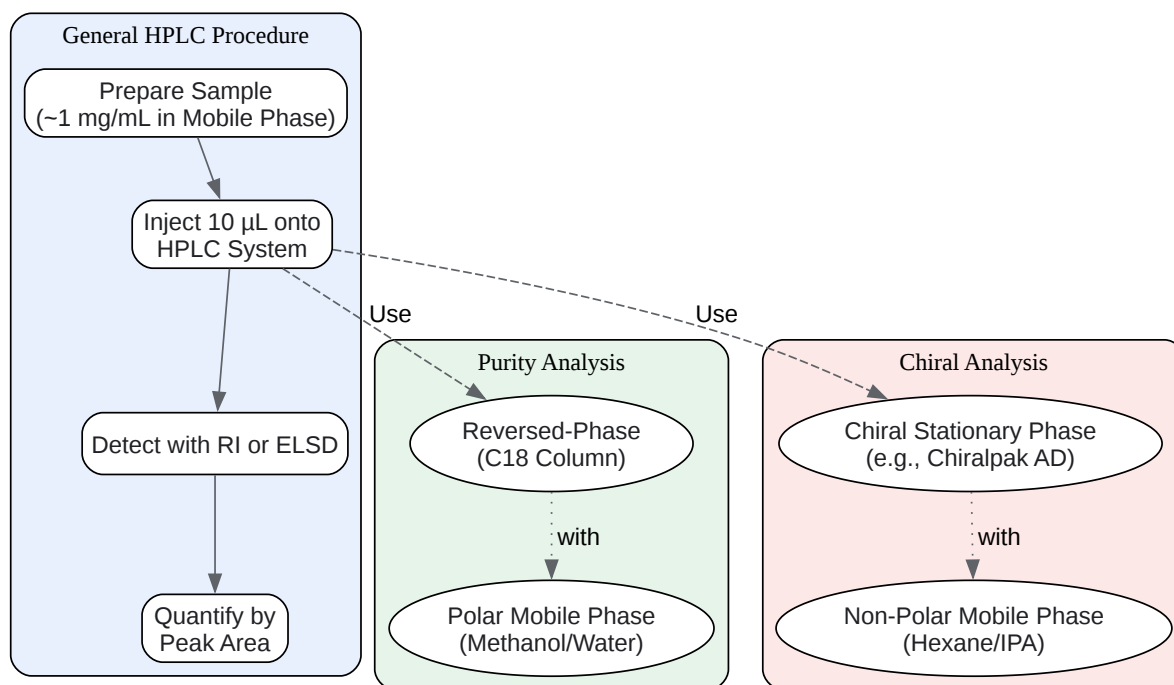
Experimental Protocol: Reversed-Phase HPLC for Purity

- System: HPLC with a Refractive Index (RI) detector (since the analyte lacks a strong UV chromophore).
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: 40:60 (v/v) Methanol:Water.[\[20\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
- Analysis: Inject 10 µL. Purity is calculated from the relative peak areas.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess

- System: HPLC with an RI or UV detector.
- Column: Chiralpak AD-H, 4.6 x 250 mm, 5 μ m particle size (or similar polysaccharide-based CSP).
- Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol.[19]
- Flow Rate: 0.8 mL/min.
- Column Temperature: 25°C.
- Sample Preparation: Dissolve the sample in the mobile phase at ~1 mg/mL.
- Analysis: Inject 10 μ L. The two enantiomers will elute as separate peaks. Enantiomeric excess is calculated as: $\text{e.e. (\%)} = [(\text{Area}_1 - \text{Area}_2) / (\text{Area}_1 + \text{Area}_2)] * 100$.

Visualization: Comparative HPLC Workflow



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Caption: Comparative workflow for HPLC-based purity and chiral analysis.

Conclusion: An Integrated Approach to Characterization

No single analytical technique is sufficient for the complete characterization of a critical raw material like (2-Methyloxiran-2-yl)methanol. A robust, self-validating analytical strategy relies on the orthogonal and complementary nature of these methods. NMR provides the definitive structural proof, GC-MS offers unparalleled insight into purity and volatile impurities, FT-IR delivers rapid functional group confirmation, and HPLC provides high-resolution purity data and

the essential measure of enantiomeric excess. By integrating these techniques, researchers and drug development professionals can build a comprehensive data package that ensures the quality, identity, and suitability of this versatile building block for its intended application.

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